Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate
Description
Tert-butyl ((2S,3S)-2-formyloxetan-3-yl)carbamate is a chiral carbamate derivative featuring an oxetane ring substituted with a formyl group and a tert-butoxycarbonyl (Boc) protected amine. This compound is of significant interest in medicinal chemistry due to its structural rigidity (imparted by the oxetane ring) and functional versatility (via the formyl and Boc groups). The (2S,3S) stereochemistry is critical for its interactions with biological targets, such as enzymes or receptors, where spatial arrangement dictates binding affinity and selectivity .
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-2-formyloxetan-3-yl]carbamate |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-5-13-7(6)4-11/h4,6-7H,5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 |
InChI Key |
BJYPEFZMBCMHFE-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CO[C@@H]1C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxetane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for efficient and scalable synthesis, reducing the environmental impact and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxetane derivatives, while reduction can produce different carbamate compounds.
Scientific Research Applications
Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differences:
Reactivity and Functional Group Influence
- Formyl Group (Target Compound) : The formyl group enables nucleophilic additions (e.g., reductive amination, hydrazine coupling), making it superior to hydroxy or chloro analogues for derivatization .
- Hydroxy Group (Compound 34a, 7) : Enhances solubility but requires protection during synthetic steps, reducing efficiency compared to the formyl variant .
Stereochemical Considerations
The (2S,3S) configuration in the target compound ensures optimal spatial alignment for binding to chiral targets, a feature shared with (2S,3R)-configured analogues (e.g., ). Misalignment in stereochemistry (e.g., 2R,3S) reduces efficacy by up to 90% in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
